molecular formula C11H15N3O3S2 B2684110 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448124-15-9

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2684110
CAS RN: 1448124-15-9
M. Wt: 301.38
InChI Key: DETNCNMYELTVPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving activated acids and amines . For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is synthesized in a two-step process where 2-(thiophen-2-yl)acetic acid is first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .

Scientific Research Applications

Bioactive Compound Synthesis

Research has demonstrated the significance of sulfonamide derivatives in the synthesis of bioactive compounds. For instance, studies have shown the preparation of novel heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents, highlighting the utility of sulfonamide-based Schiff base ligands for their potential in drug development (Hassan et al., 2021). These efforts are directed towards exploring the therapeutic potential of these derivatives, especially in combating microbial resistance and addressing the need for new antimicrobial agents.

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been a focal point of research. For example, the synthesis and antimicrobial evaluation of novel heterocyclic compounds containing a sulfonamido moiety have been conducted to assess their efficacy as antibacterial agents (Azab et al., 2013). Such studies contribute to the development of new therapeutic agents with potential applications in treating bacterial infections.

Anticancer Properties

The exploration of sulfonamide derivatives for their anticancer properties has led to the synthesis of compounds with significant in vitro activity against various cancer cell lines. Research into the structural characterization and anticancer evaluation of pyrazole derivatives, for example, has shown promising results in this direction (El-Gaby et al., 2017). These findings open avenues for the development of novel anticancer agents.

Enzyme Inhibition

The inhibitory effects of sulfonamide derivatives on enzymes such as carbonic anhydrase have been investigated for their therapeutic implications. The synthesis and bioactivities of pyrazoline benzensulfonamides as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity highlight the potential of these compounds in treating diseases related to enzyme dysfunction (Ozmen Ozgun et al., 2019).

Molecular Modeling and Drug Design

The use of sulfonamide derivatives in molecular modeling and drug design has been explored to optimize their therapeutic properties. Studies on new organosulfur metallic compounds, including sulfonamide-based Schiff base ligands, emphasize the integration of molecular modeling, spectral analysis, and drug likeness assessment in the design of potential drugs (Hassan et al., 2021).

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S2/c1-11(15,9-4-3-5-18-9)7-13-19(16,17)10-6-14(2)8-12-10/h3-6,8,13,15H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETNCNMYELTVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CN(C=N1)C)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide

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